molecular formula C7H12O3 B13932968 2-Ethyl-3,3-dimethyloxirane-2-carboxylic acid CAS No. 854848-53-6

2-Ethyl-3,3-dimethyloxirane-2-carboxylic acid

Cat. No.: B13932968
CAS No.: 854848-53-6
M. Wt: 144.17 g/mol
InChI Key: HYMMGBHFOMVVTK-UHFFFAOYSA-N
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Description

2-Ethyl-3,3-dimethyloxirane-2-carboxylic acid is an organic compound with the molecular formula C7H12O3 It is a member of the oxirane family, characterized by a three-membered epoxide ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3,3-dimethyloxirane-2-carboxylic acid typically involves the epoxidation of alkenes. One common method is the reaction of 2-ethyl-3,3-dimethyl-2-butene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions to form the oxirane ring .

Industrial Production Methods

Industrial production of this compound may involve similar epoxidation reactions but on a larger scale. The process requires precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity. Catalysts may also be used to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3,3-dimethyloxirane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can react with the oxirane ring under mild conditions.

Major Products Formed

    Diols: Formed from the ring-opening oxidation reactions.

    Alcohols: Resulting from the reduction of the carboxylic acid group.

    Substituted Oxiranes: Produced through nucleophilic substitution reactions.

Scientific Research Applications

2-Ethyl-3,3-dimethyloxirane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-3,3-dimethyloxirane-2-carboxylic acid involves its reactivity due to the strained oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in different environments .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethyloxirane: Lacks the ethyl group and carboxylic acid functionality.

    3,3-Dimethyloxirane-2-carboxylic acid: Similar structure but without the ethyl group.

    2-Ethyl-2,3-dimethyloxirane: Similar but lacks the carboxylic acid group

Uniqueness

2-Ethyl-3,3-dimethyloxirane-2-carboxylic acid is unique due to the presence of both the ethyl group and the carboxylic acid functionality, which impart distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

854848-53-6

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

2-ethyl-3,3-dimethyloxirane-2-carboxylic acid

InChI

InChI=1S/C7H12O3/c1-4-7(5(8)9)6(2,3)10-7/h4H2,1-3H3,(H,8,9)

InChI Key

HYMMGBHFOMVVTK-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(O1)(C)C)C(=O)O

Origin of Product

United States

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